molecular formula C23H32N4O2 B5502744 2-benzyl-9-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one

2-benzyl-9-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one

Cat. No. B5502744
M. Wt: 396.5 g/mol
InChI Key: XVETZAGTZFTQGU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives, which share a core structural motif with the compound , involves diverse synthetic strategies. For instance, a practical and divergent synthesis approach for 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes has been described, highlighting efficient Michael addition reactions and the possibility of introducing various substituents, such as butyl, phenyl, and propoxyl groups, to the core structure (Yang et al., 2008). Moreover, solid-phase synthesis techniques have facilitated the direct annulation of primary amines to diazaspirocycles, emphasizing the role of innovative resin linkers in enhancing the synthesis efficiency (Macleod et al., 2006).

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecane derivatives has been elucidated through various techniques, including X-ray crystallography, which provides detailed insights into the arrangement of atoms within the molecule. The structural determinants for the biological activity of similar compounds have been explored, revealing the significance of the spirocyclic benzamide moiety for ligand-binding affinity (Bavo et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving diazaspirocycles are diverse and can lead to various derivatives with potential biological activities. For example, cascade cyclization reactions have been utilized to synthesize diazaspiro[5.5]undecane derivatives, demonstrating the versatility of these compounds in chemical transformations (Islam et al., 2017).

Physical Properties Analysis

The physical properties of diazaspiro[5.5]undecane derivatives, such as solubility and crystal structure, are crucial for their application in drug development. The crystal structure of these compounds often exhibits significant hydrogen bonding and π-π stacking interactions, influencing their solubility and stability (Silaichev et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity and stability of diazaspiro[5.5]undecane derivatives, are influenced by their unique structural features. Studies on their photophysical behavior and solvatochromic analysis have shed light on the electronic properties and the effect of solvent polarity on their behavior, providing insights into their potential pharmacological applications (Aggarwal & Khurana, 2015).

Scientific Research Applications

Antihypertensive Applications

Compounds within the 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-one family, including structures similar to the queried compound, have been prepared and evaluated for their antihypertensive effects in spontaneously hypertensive rats. The antihypertensive activity was found to be predominantly due to peripheral alpha 1-adrenoceptor blockade, indicating their potential utility in hypertension treatment (Clark et al., 1983).

Synthesis Techniques

Research has highlighted the microwave-assisted solid-phase synthesis of piperazines and diazaspirocycles, including 2,9-diazaspiro[5.5]undecanes, using direct annulation of primary amines with resin-bound bismesylates. This technique emphasizes the importance of α-methyl benzyl carbamate resin linker for the cleavage of the heterocycles under mildly acidic conditions without contaminating linker-derived N-alkylated byproducts (Macleod et al., 2006).

Immunomodulatory Effects

Another study focused on the structure-activity relationships of 3,9-diazaspiro[5.5]undecane-based compounds, identifying them as potent γ-aminobutyric acid type A receptor (GABAAR) antagonists with low cellular membrane permeability. These findings suggest a promising lead structure for peripheral GABAAR inhibition with potential immunomodulatory applications (Bavo et al., 2021).

Bioactive Compound Synthesis

The synthesis of 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones and 3-thioxo-2,4-diazaspiro[5.5]undecane-1,5,9-triones via double Michael addition represents a novel approach to creating nitrogen-containing spiro heterocycles. These compounds have been synthesized efficiently in high yields, showcasing the versatility of spirocyclic compounds in drug design (Aggarwal et al., 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many oxadiazole derivatives have been studied for their potential as anti-infective agents .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future research directions for this compound could include exploring its potential uses in various fields, such as pharmaceuticals and material science .

properties

IUPAC Name

2-benzyl-9-[[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]methyl]-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O2/c1-18(2)14-21-24-20(25-29-21)16-26-12-10-23(11-13-26)9-8-22(28)27(17-23)15-19-6-4-3-5-7-19/h3-7,18H,8-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVETZAGTZFTQGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC(=NO1)CN2CCC3(CCC(=O)N(C3)CC4=CC=CC=C4)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-9-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one

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